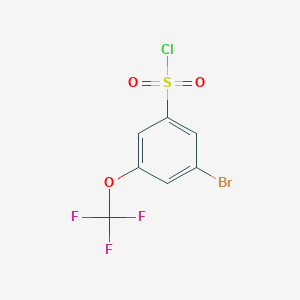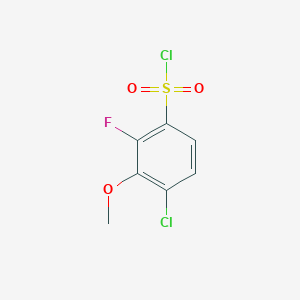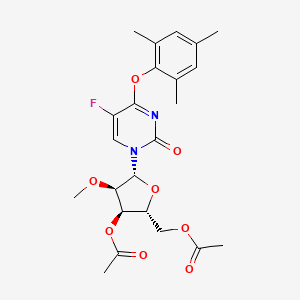
3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyl-O4-(2,4,6-trimethylphenyl)uridine
Descripción general
Descripción
3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyl-O4-(2,4,6-trimethylphenyl)uridine (DAMF-TMP-U) is a novel difluoromethylated uridine derivative that has been developed for use in research and laboratory applications. It has a wide range of applications in the fields of biochemistry, physiology, and pharmacology, and has been used in a variety of research studies.
Aplicaciones Científicas De Investigación
3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyl-O4-(2,4,6-trimethylphenyl)uridine has been used in a variety of scientific research studies. It has been used to examine the effects of difluoromethylation on the pharmacokinetics of uridine derivatives, to study the effects of difluoromethylation on the metabolism of uridine derivatives, and to investigate the effects of difluoromethylation on the pharmacodynamics of uridine derivatives. Additionally, 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyl-O4-(2,4,6-trimethylphenyl)uridine has been used to study the effects of difluoromethylation on the binding affinity of uridine derivatives to nucleic acid targets.
Mecanismo De Acción
3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyl-O4-(2,4,6-trimethylphenyl)uridine has been shown to act as a competitive inhibitor of the enzyme thymidylate synthase (TS). TS is responsible for the conversion of deoxyuridine monophosphate (dUMP) to thymidine monophosphate (dTMP), which is necessary for the synthesis of DNA. 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyl-O4-(2,4,6-trimethylphenyl)uridine binds to the active site of TS and competes with dUMP for binding, thus inhibiting the enzyme's activity.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyl-O4-(2,4,6-trimethylphenyl)uridine have been studied in a variety of research studies. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as to reduce tumor burden in animal models. Additionally, 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyl-O4-(2,4,6-trimethylphenyl)uridine has been shown to inhibit the activity of the enzyme thymidylate synthase (TS) in vitro and in vivo, leading to reduced levels of dTMP and decreased DNA synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyl-O4-(2,4,6-trimethylphenyl)uridine in laboratory experiments is its ability to inhibit the activity of TS. This makes it a useful tool for studying the effects of difluoromethylation on the pharmacokinetics, metabolism, and pharmacodynamics of uridine derivatives. Additionally, 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyl-O4-(2,4,6-trimethylphenyl)uridine is relatively stable and can be stored at room temperature for extended periods of time. The main limitation of using 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyl-O4-(2,4,6-trimethylphenyl)uridine in laboratory experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain applications.
Direcciones Futuras
The future of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyl-O4-(2,4,6-trimethylphenyl)uridine is promising. It has already been used in a variety of research studies and has demonstrated a wide range of potential applications. Some of the most promising future directions for 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyl-O4-(2,4,6-trimethylphenyl)uridine include its use in the development of novel anticancer drugs, the study of the effects of difluoromethylation on the pharmacokinetics and metabolism of uridine derivatives, and the development of new methods for the synthesis of difluoromethylated uridine derivatives. Additionally, 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyl-O4-(2,4,6-trimethylphenyl)uridine could be used in the development of novel antifungal agents, as well as in the study of the effects of difluoromethylation on the pharmacodynamics of uridine derivatives.
Propiedades
IUPAC Name |
[(2R,3R,4R,5R)-3-acetyloxy-5-[5-fluoro-2-oxo-4-(2,4,6-trimethylphenoxy)pyrimidin-1-yl]-4-methoxyoxolan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O8/c1-11-7-12(2)18(13(3)8-11)34-21-16(24)9-26(23(29)25-21)22-20(30-6)19(32-15(5)28)17(33-22)10-31-14(4)27/h7-9,17,19-20,22H,10H2,1-6H3/t17-,19-,20-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZZKFYJYYGZMP-JWUVWSEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OC2=NC(=O)N(C=C2F)C3C(C(C(O3)COC(=O)C)OC(=O)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)OC2=NC(=O)N(C=C2F)[C@H]3[C@@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyl-O4-(2,4,6-trimethylphenyl)uridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



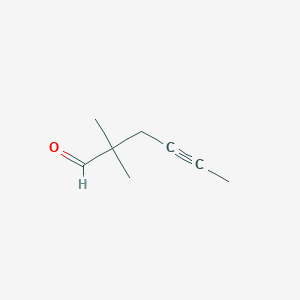
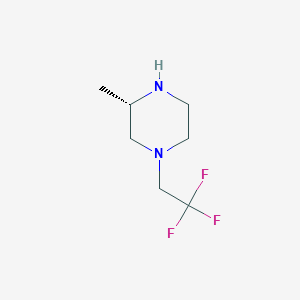
![(3R,4S,5S,6R)-4-[[(1S,3S,4R,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4R,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4R,5R,8R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B1459542.png)
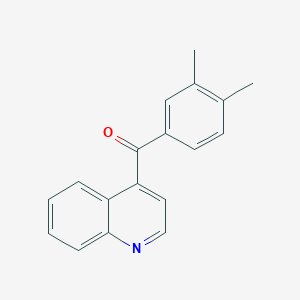
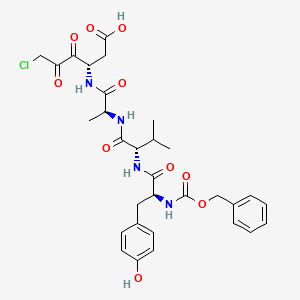
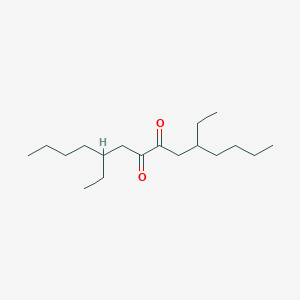
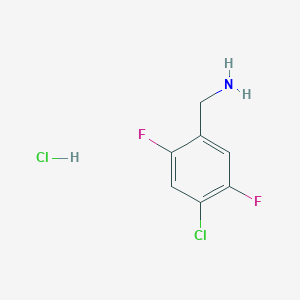
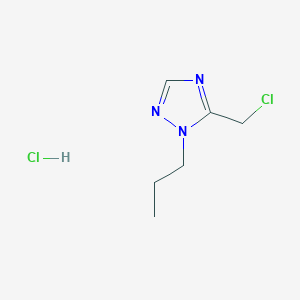
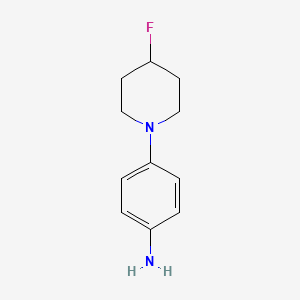
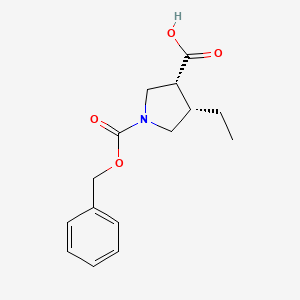
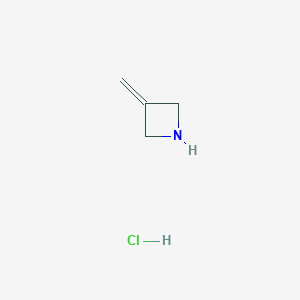
![2-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]acetamide](/img/structure/B1459558.png)
